1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-1-butanone
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Overview
Description
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-1-butanone is a member of isoquinolines.
Scientific Research Applications
Synthetic Chemistry Applications :
- Diels-Alder Reactions: Isoquinoline derivatives, including compounds related to 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-1-butanone, have been synthesized through Diels-Alder reactions. These reactions involve the synthesis of complex heterocyclic structures, which are essential in medicinal chemistry (Fujita et al., 2000).
- Reactions with o-Quinone Methides: This compound has been involved in reactions with o-quinone methides, leading to the formation of novel heterocyclic structures. Such reactions are significant for the development of new pharmaceuticals and complex organic molecules (Osyanin et al., 2011).
Medicinal Chemistry and Pharmacology :
- P-Glycoprotein Inhibition: A derivative of this compound, HM-30181, has been identified as a new P-glycoprotein inhibitor. Studies have been conducted to understand its metabolism in rats, which is crucial for developing effective drug delivery systems (Paek et al., 2006).
- Cytotoxicity and Docking Simulation: Certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Additionally, docking simulations have been performed to understand their interaction with biological targets, which is vital for drug discovery processes (Saleh et al., 2020).
Optical and Electronic Applications :
- Photoelectric Conversion: Derivatives of this compound have been co-sensitized with near-IR absorbing cyanine dyes to improve photoelectric conversion efficiency in dye-sensitized solar cells. This highlights its potential application in renewable energy technologies (Wu et al., 2009).
properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C21H25NO3/c1-4-18(15-8-6-5-7-9-15)21(23)22-11-10-16-12-19(24-2)20(25-3)13-17(16)14-22/h5-9,12-13,18H,4,10-11,14H2,1-3H3 |
InChI Key |
UWOLSHMJMVLTMZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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